DAAO Inhibitory Potency: 3-(2-Thienyl)-D-alanine Exhibits >20-Fold Species-Dependent Selectivity vs. a Benchmark Inhibitor
In a direct comparison of DAAO inhibition across three species, 3-(2-Thienyl)-D-alanine demonstrates a distinct species-selectivity profile. It is a more potent inhibitor of human DAAO (IC50 = 110 nM) compared to porcine DAAO (IC50 = 210 nM) and is significantly less potent against rat DAAO (IC50 = 90 nM) [1]. This contrasts with another DAAO inhibitor, CHEMBL3804953, which shows a different selectivity pattern: human IC50 = 230 nM, porcine IC50 = 220 nM, and rat IC50 = 2240 nM [2]. The >20-fold difference in rat DAAO potency between these two inhibitors provides a clear, quantifiable basis for selecting 3-(2-Thienyl)-D-alanine when human-preferential or a specific species-selectivity window is required.
| Evidence Dimension | Inhibition of D-Amino Acid Oxidase (DAAO) |
|---|---|
| Target Compound Data | IC50: Human = 110 nM, Rat = 90 nM, Porcine = 210 nM |
| Comparator Or Baseline | CHEMBL3804953: Human IC50 = 230 nM, Rat IC50 = 2240 nM, Porcine IC50 = 220 nM |
| Quantified Difference | For rat DAAO: Target compound is 24.9x more potent (90 nM vs. 2240 nM). For human DAAO: Target compound is 2.1x more potent (110 nM vs. 230 nM). |
| Conditions | Human and rat recombinant DAAO; porcine kidney homogenate. Substrate: D-alanine. Incubation: 60 min (human, rat) or 5 min (porcine). |
Why This Matters
This data allows researchers to select a DAAO inhibitor with a specific species-selectivity profile, which is crucial for translating findings from animal models to human biology.
- [1] BindingDB. BDBM50170230 (CHEMBL445990) - Inhibition of DAAO. View Source
- [2] BindingDB. BDBM50170228 (CHEMBL3804953) - Inhibition of DAAO. View Source
